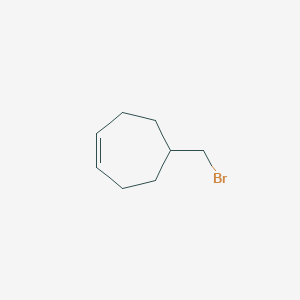

![molecular formula C9H12N2O2 B2978602 2-[(Oxolan-2-yl)methoxy]pyrimidine CAS No. 2176124-34-6](/img/structure/B2978602.png)

2-[(Oxolan-2-yl)methoxy]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “2-[(Oxolan-2-yl)methoxy]pyrimidine” were not found, pyrimidine derivatives are known to be synthesized for the design of privileged structures in medicinal chemistry . These compounds are designed and synthesized to prepare libraries of novel heterocyclic compounds with potential biological activities .Molecular Structure Analysis

The molecular structure of “2-[(Oxolan-2-yl)methoxy]pyrimidine” consists of a pyrimidine ring attached to an oxolane ring via a methoxy group. The InChI code for this compound is 1S/C9H12N2O2 .Scientific Research Applications

Structural Analysis and Mispairing Potentials

The structural characterization of O4-methylthymidine, a compound related to "2-[(Oxolan-2-yl)methoxy]pyrimidine," highlights its importance in understanding mutagenic potentials and mispairing with guanine. Methylation impacts the pyrimidine base, leading to conformational and electronic modifications conducive to mispairing in DNA replication. This study aids in correlating biological properties with structural changes, emphasizing the significance of the anti conformation of methoxy groups in potential mispairing scenarios (Brennan et al., 1986).

Synthetic Pathways and Intermediate Compounds

Research on the synthesis of 2,4-dichloro-5-methoxy-pyrimidine showcases the compound as a novel intermediate in pyrimidine chemistry. The study presents a methodological approach using various raw materials to achieve a high yield and purity of the product. This work lays the groundwork for further exploration and utilization of pyrimidine derivatives in chemical synthesis (Liu Guo-ji, 2009).

Herbicide Development

Investigations into the new herbicide KIH‐6127 illustrate the modification of pyrimidine analogues for agricultural applications. By altering various moieties of the prototype molecule, researchers developed a compound demonstrating effective herbicidal activity against Barnyard grass. This study highlights the role of pyrimidine derivatives in creating novel, potent herbicides for use in paddy rice cultivation (Tamaru et al., 1997).

Antiviral Activity

The development of acyclic nucleoside phosphonate analogues featuring substituted 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines demonstrates significant antiviral activity, especially against retroviruses. This research contributes to the understanding of pyrimidine derivatives' mechanism of action and potential therapeutic applications in treating viral infections (Hocková et al., 2003).

DNA Damage and Repair Mechanisms

The study of DNA photolyase, which repairs cyclobutane pyrimidine dimers, underscores the importance of understanding DNA damage and repair mechanisms at the molecular level. Pyrimidine derivatives play a crucial role in these processes, offering insights into cellular defense mechanisms against UV-induced DNA damage (Sancar, 1994).

properties

IUPAC Name |

2-(oxolan-2-ylmethoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-8(12-6-1)7-13-9-10-4-2-5-11-9/h2,4-5,8H,1,3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRYKZXARRCZSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Oxolan-2-yl)methoxy]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2978520.png)

![N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2978523.png)

![(2E,NZ)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2978526.png)

![N-(3-pyridinylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2978528.png)

![N'-(3-chloro-4-fluorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2978532.png)

![[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2978534.png)

![1'-(Morpholine-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2978535.png)

![2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2978540.png)

![5,6-Dimethyl-N-[[4-(trifluoromethoxy)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B2978541.png)